![molecular formula C12H9BrN2O B14060750 Phenol, 4-[2-(3-bromophenyl)diazenyl]- CAS No. 10242-48-5](/img/structure/B14060750.png)
Phenol, 4-[2-(3-bromophenyl)diazenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[2-(3-bromophenyl)diazenyl]- is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a diazenyl group attached to a 3-bromophenyl ring. This compound is known for its vibrant color and is often used in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with phenol under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[2-(3-bromophenyl)diazenyl]- follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[2-(3-bromophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[2-(3-bromophenyl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-[2-(3-bromophenyl)diazenyl]- primarily involves its ability to form stable azo bonds. The diazenyl group can participate in electron transfer reactions, making it useful in various redox processes. Additionally, the compound can form coordination complexes with metal ions, which can be exploited in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[2-(3-bromophenyl)diazenyl]- can be compared with other azo compounds such as:
Phenol, 4-[2-(4-bromophenyl)diazenyl]-: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Phenol, 4-[2-(2-bromophenyl)diazenyl]-: Another positional isomer with distinct chemical properties.
Phenol, 4-[2-(3-chlorophenyl)diazenyl]-: Substitution of bromine with chlorine, leading to different reactivity and uses.
The uniqueness of Phenol, 4-[2-(3-bromophenyl)diazenyl]- lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications in dye chemistry and material science.
Eigenschaften
CAS-Nummer |
10242-48-5 |
|---|---|
Molekularformel |
C12H9BrN2O |
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
4-[(3-bromophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9BrN2O/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(16)7-5-10/h1-8,16H |
InChI-Schlüssel |
KLTIGIZTGYQXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


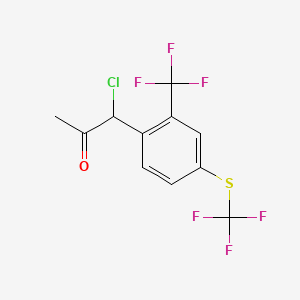
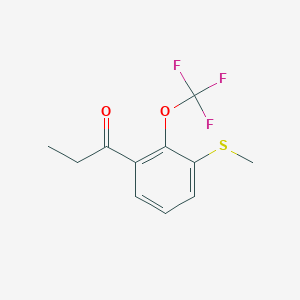


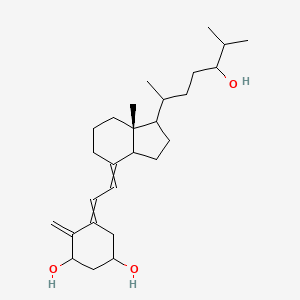
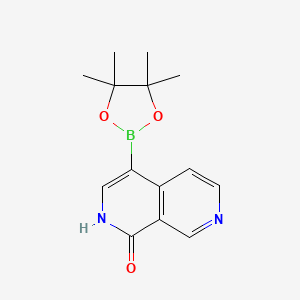
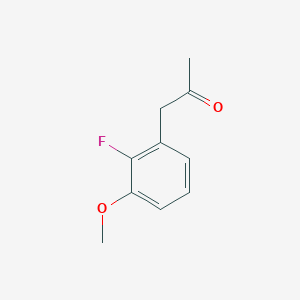
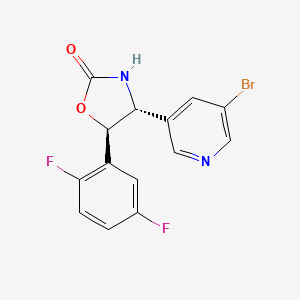
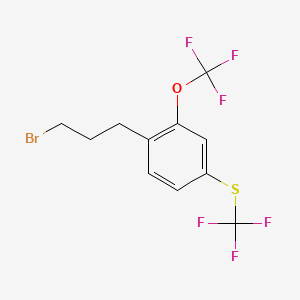
![5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)

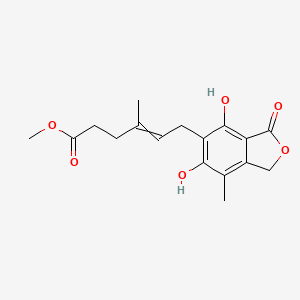

![Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)](/img/structure/B14060740.png)
